![molecular formula C18H20N2O2 B6095618 N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6095618.png)
N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide, commonly known as DMOG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. DMOG is a hypoxia-mimicking agent that can induce the expression of hypoxia-inducible factor (HIF) and its downstream target genes, which are involved in various cellular processes, such as angiogenesis, erythropoiesis, and glycolysis.
作用機序
DMOG exerts its biological effects by inhibiting the activity of prolyl hydroxylases (PHDs), which are enzymes that hydroxylate the proline residues of N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide-α subunits under normoxic conditions, leading to their degradation by the proteasome. By inhibiting PHDs, DMOG stabilizes this compound-α subunits and promotes their translocation to the nucleus, where they form heterodimers with this compound-β subunits and bind to hypoxia response elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.
Biochemical and Physiological Effects
DMOG has been shown to have various biochemical and physiological effects, depending on the cell type and context. For example, DMOG can induce angiogenesis by upregulating the expression of VEGF and other pro-angiogenic factors in endothelial cells. DMOG can also induce erythropoiesis by upregulating the expression of EPO and other erythropoietic factors in hematopoietic cells. Moreover, DMOG can induce glycolysis and inhibit mitochondrial respiration in cancer cells, leading to their metabolic reprogramming and survival under hypoxic conditions.
実験室実験の利点と制限
DMOG has several advantages as a research tool, including its ability to mimic hypoxia without the need for specialized equipment or low-oxygen chambers, its specificity for N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide and PHDs, and its ease of use and availability. However, DMOG also has some limitations, such as its potential toxicity and off-target effects, its dependence on cellular uptake and metabolism, and its potential interference with other signaling pathways and cellular processes.
将来の方向性
DMOG has a wide range of potential applications in various fields, including medicine, agriculture, and environmental science. Some of the future directions for DMOG research include:
- Developing more potent and selective PHD inhibitors that can overcome the limitations of DMOG and provide new insights into the role of N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide and hypoxia in various diseases and conditions.
- Investigating the therapeutic potential of DMOG and other hypoxia-mimicking agents in cancer, ischemia, and other hypoxia-related disorders, and exploring their synergistic effects with other therapies, such as chemotherapy and radiotherapy.
- Using DMOG and other hypoxia-mimicking agents to enhance plant growth and stress tolerance, and to improve crop yields and quality under adverse environmental conditions, such as drought and salinity.
- Studying the effects of DMOG and other hypoxia-mimicking agents on microbial metabolism and adaptation, and their potential applications in biotechnology and environmental remediation.
合成法
The synthesis of DMOG involves the reaction of 3,5-dimethylaniline with 2-oxo-1-methyl-2-(2-aminophenyl)ethyl bromide in the presence of a base, such as potassium carbonate, in an organic solvent, such as acetonitrile. The reaction yields DMOG as a white solid, which can be purified by recrystallization or column chromatography. The purity and yield of DMOG can be determined by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
DMOG has been widely used as a research tool to study the role of N-{2-[(3,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide and its downstream target genes in various cellular processes. For example, DMOG can be used to induce angiogenesis in vitro and in vivo by upregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. DMOG can also be used to induce erythropoiesis in vitro and in vivo by upregulating the expression of erythropoietin (EPO) and other erythropoietic factors. Moreover, DMOG can be used to study the metabolic effects of this compound by inducing glycolysis and inhibiting mitochondrial respiration.
特性
IUPAC Name |
N-[1-(3,5-dimethylanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12-9-13(2)11-16(10-12)20-17(21)14(3)19-18(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEXLRTWHIJXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(C)NC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
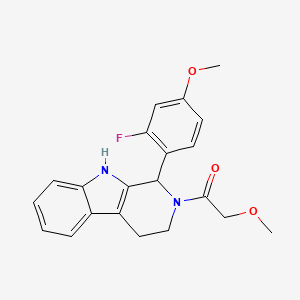
![4-fluoro-N-({1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6095545.png)
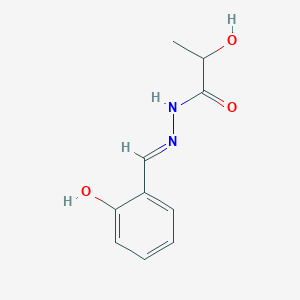
![2-{[(benzylthio)acetyl]amino}-N-(4-ethylphenyl)benzamide](/img/structure/B6095551.png)
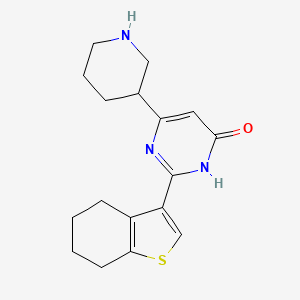
![2-[(2E)-but-2-enoyl]-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6095579.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B6095587.png)
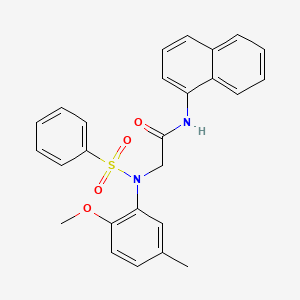
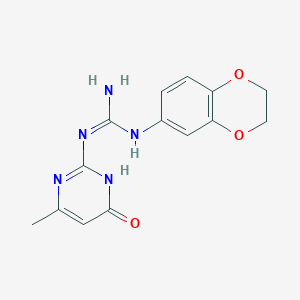
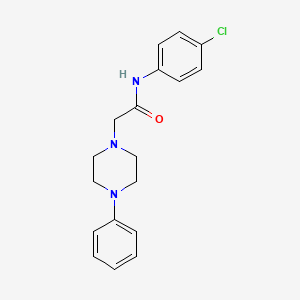
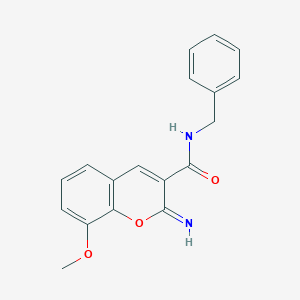
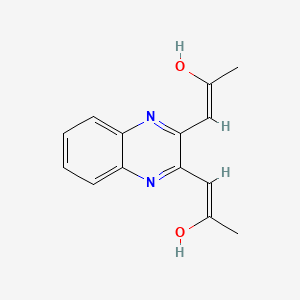
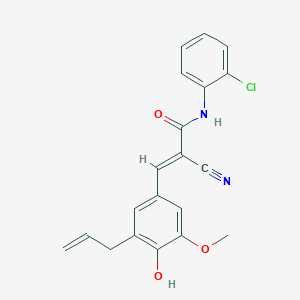
![4-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}-1-(2-phenylethyl)piperidine](/img/structure/B6095645.png)
